![molecular formula C8H11ClN2O2S B15238780 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 1427379-20-1](/img/structure/B15238780.png)
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with chlorosulfonic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
化学反応の分析
Types of Reactions
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazo[1,2-a]pyridine ring .
科学的研究の応用
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification of their activity. This interaction can affect various biological pathways, making the compound useful for studying enzyme functions and signaling pathways .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features but different functional groups.
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A closely related compound with a methyl group at a different position.
Uniqueness
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which provides distinct reactivity and potential for various chemical modifications. This makes it a valuable compound for research and development in multiple scientific fields .
特性
CAS番号 |
1427379-20-1 |
|---|---|
分子式 |
C8H11ClN2O2S |
分子量 |
234.70 g/mol |
IUPAC名 |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-2-3-11-7(4-6)10-5-8(11)14(9,12)13/h5-6H,2-4H2,1H3 |
InChIキー |
MLERAGYCQWHUTO-UHFFFAOYSA-N |
正規SMILES |
CC1CCN2C(=NC=C2S(=O)(=O)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
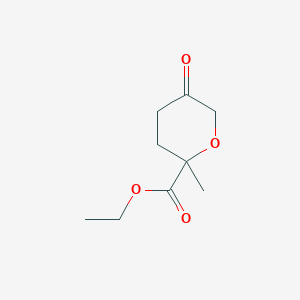
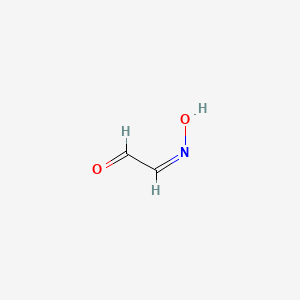
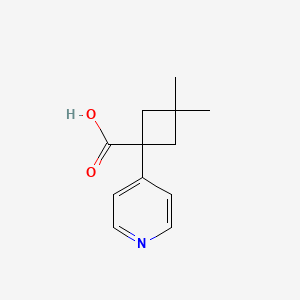
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
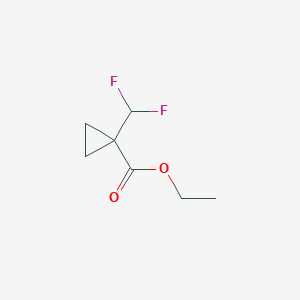
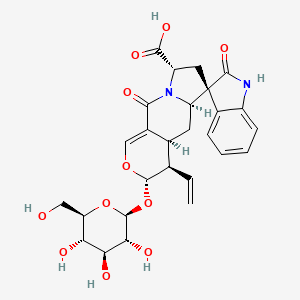
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)
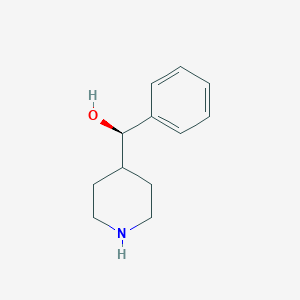
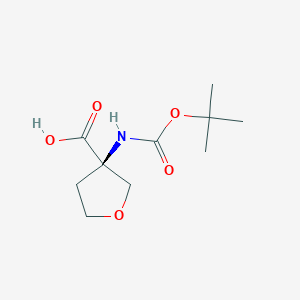
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
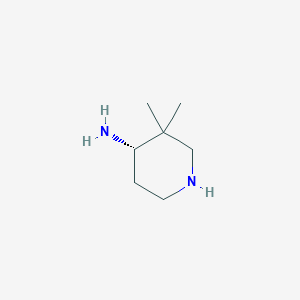
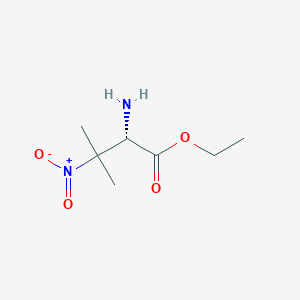
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
